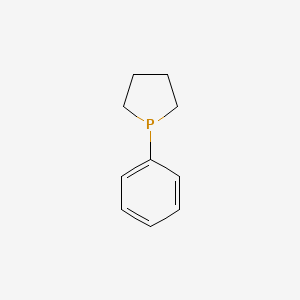

Phospholane, 1-phenyl-

Description

BenchChem offers high-quality Phospholane, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phospholane, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3302-87-2 |

|---|---|

Molecular Formula |

C10H13P |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-phenylphospholane |

InChI |

InChI=1S/C10H13P/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

JYDAZNWPLREYCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCP(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1-Phenylphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-phenylphospholane, a saturated five-membered heterocyclic organophosphorus compound. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, tabulated data, and visualizations of synthetic pathways.

Introduction

1-Phenylphospholane is a cyclic phosphine that has garnered interest as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organophosphorus compounds. Its phospholane ring structure imparts specific steric and electronic properties that can influence the reactivity and selectivity of catalytic processes. This guide will detail a common and effective method for its preparation and provide a summary of its key physical and spectroscopic characteristics.

Synthesis of 1-Phenylphospholane

The most prevalent and accessible method for the synthesis of 1-phenylphospholane involves the cyclization of a phenylphosphine derivative with a 1,4-dihaloalkane. A representative and reliable procedure is the reaction of phenylphosphine with 1,4-dibromobutane in the presence of a strong base.

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution mechanism. Phenylphosphine is first deprotonated by a strong base, typically an organolithium reagent such as n-butyllithium, to form a lithium phenylphosphide intermediate. This highly nucleophilic species then undergoes a double alkylation with 1,4-dibromobutane to yield the cyclic phosphine, 1-phenylphospholane.

Caption: Synthesis of 1-Phenylphospholane from Phenylphosphine.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-phenylphospholane.

Materials:

-

Phenylphosphine (C₆H₅PH₂)

-

1,4-Dibromobutane (Br(CH₂)₄Br)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Degassed, distilled water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard Schlenk line or glovebox equipment

-

Septa, syringes, and cannulas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled. The system is purged with an inert atmosphere.

-

Reagent Addition: Anhydrous diethyl ether or THF is added to the flask via cannula. The flask is cooled to -78 °C using a dry ice/acetone bath. Phenylphosphine is then added dropwise via syringe.

-

Deprotonation: n-Butyllithium solution is added dropwise to the stirred solution of phenylphosphine at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Cyclization: The solution of 1,4-dibromobutane in the reaction solvent is added dropwise to the flask at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 3-4 hours.

-

Quenching and Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of degassed, distilled water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-phenylphospholane as a colorless liquid.

Properties of 1-Phenylphospholane

This section summarizes the known physical and spectroscopic properties of 1-phenylphospholane.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃P |

| Molecular Weight | 164.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not definitively reported, estimated >200°C |

| Melting Point | Not available |

| Density | Not available |

Spectroscopic Data

The structural characterization of 1-phenylphospholane is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.45 - 7.25 | m | C₆H₅ | ||

| 2.20 - 1.80 | m | P-CH₂ | ||

| 1.80 - 1.50 | m | CH₂-CH₂ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 139.5 | d, ¹J(P,C) = 15.2 | ipso-C of P-C₆H₅ | |

| 131.0 | d, ²J(P,C) = 18.5 | ortho-C of P-C₆H₅ | |

| 128.4 | d, ⁴J(P,C) = 6.8 | para-C of P-C₆H₅ | |

| 128.3 | s | meta-C of P-C₆H₅ | |

| 29.8 | d, ¹J(P,C) = 12.5 | P-CH₂ | |

| 26.5 | d, ²J(P,C) = 10.1 | CH₂-CH₂ |

| ³¹P NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| -18.2 |

Reactivity and Applications

1-Phenylphospholane exhibits typical reactivity for a tertiary phosphine. The phosphorus atom possesses a lone pair of electrons, making it a good nucleophile and a ligand for transition metals. It can be oxidized to the corresponding phosphine oxide and can undergo quaternization with alkyl halides.

Its primary application lies in its use as a ligand in homogeneous catalysis. The phospholane ring provides a defined steric environment around the metal center, which can influence the activity and selectivity of catalysts in reactions such as cross-coupling, hydrogenation, and hydroformylation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of 1-phenylphospholane. The presented experimental protocol offers a reliable method for its preparation in a laboratory setting. The tabulated physical and spectroscopic data serve as a valuable reference for its characterization. The understanding of its synthesis and properties is crucial for its effective application in coordination chemistry and catalysis, and for the development of novel organophosphorus compounds.

Workflow for Synthesis and Characterization

Caption: Experimental workflow for 1-phenylphospholane.

1-Phenylphospholane: A Comprehensive Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and bonding of 1-phenylphospholane, a significant organophosphorus compound with applications in catalysis and as a precursor in the synthesis of more complex molecules. This document outlines the structural characteristics, bonding parameters, and spectroscopic signatures of 1-phenylphospholane, supported by detailed experimental and computational methodologies.

Molecular Structure and Conformation

1-Phenylphospholane, with the chemical formula C₁₀H₁₃P, consists of a five-membered saturated phospholane ring directly attached to a phenyl group at the phosphorus atom. The phospholane ring typically adopts a puckered envelope or twist conformation to minimize ring strain. The orientation of the phenyl group relative to the phospholane ring is a key structural feature influencing its reactivity and ligand properties.

Table 1: Predicted Geometric Parameters of 1-Phenylphospholane (DFT B3LYP/6-31G)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P-C (phenyl) | 1.83 | ||

| P-C (ring) | 1.86 | ||

| C-C (ring, avg.) | 1.54 | ||

| C-H (avg.) | 1.09 | ||

| C(phenyl)-P-C(ring) | 101.5 | ||

| C(ring)-P-C(ring) | 94.0 | ||

| C-C-C (ring, avg.) | 104.0 | ||

| Phenyl ring twist | 30.0 |

Note: These values are illustrative and would be definitively confirmed by X-ray crystallographic data.

Synthesis and Spectroscopic Characterization

A novel and efficient synthetic route to phospholanes has been developed, which can be adapted for the synthesis of 1-phenylphospholane.[4][5][6] This method involves the reaction of a pentaphosphaferrocene complex with 1,4-dibromobutane to form a precursor complex, which upon reaction with a nucleophile like potassium phenylide (KPh), yields 1-phenylphospholane.[6]

Experimental Protocol: Synthesis of 1-Phenylphospholane

Materials:

-

[Cp*Fe(η⁴-P₅(C₄H₈))] precursor complex[6]

-

Potassium phenylide (KPh) solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve the [Cp*Fe(η⁴-P₅(C₄H₈))] precursor complex in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of a freshly prepared solution of potassium phenylide in THF to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with anhydrous hexanes and filter to remove inorganic byproducts.

-

Evaporate the solvent from the filtrate to yield 1-phenylphospholane as a colorless oil.

-

Purify further by vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 1-phenylphospholane.

Table 2: Expected NMR Spectroscopic Data for 1-Phenylphospholane

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CDCl₃ | 7.5-7.3 | m | |

| 2.2-1.8 | m | |||

| ¹³C | CDCl₃ | 138-128 | m | |

| 30-25 | m | |||

| ³¹P | CDCl₃ | -15 to -25 | s |

-

¹H NMR: The phenyl protons are expected to appear as a multiplet in the aromatic region (δ 7.3-7.5 ppm). The methylene protons of the phospholane ring will appear as complex multiplets in the aliphatic region (δ 1.8-2.2 ppm) due to P-H and H-H coupling.

-

¹³C NMR: The phenyl carbons will resonate in the aromatic region (δ 128-138 ppm), while the phospholane ring carbons will appear in the aliphatic region (δ 25-30 ppm).

-

³¹P NMR: A single resonance is expected in the range of δ -15 to -25 ppm, characteristic of a tertiary phosphine with a five-membered ring.[7]

Bonding Analysis: A Computational Approach

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and bonding of 1-phenylphospholane.[8][9] Geometry optimization at the B3LYP/6-31G* level of theory can predict the minimum energy conformation and provide electronic properties.

The phosphorus atom in 1-phenylphospholane possesses a lone pair of electrons, which is crucial for its nucleophilic and ligand properties. The P-C bonds exhibit significant covalent character. The highest occupied molecular orbital (HOMO) is typically localized on the phosphorus lone pair, while the lowest unoccupied molecular orbital (LUMO) is often associated with the π* orbitals of the phenyl ring. The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.

Reaction Mechanisms and Pathways

1-Phenylphospholane can participate in a variety of chemical reactions, primarily leveraging the reactivity of the phosphorus lone pair. A key reaction pathway is its oxidation to 1-phenylphospholane oxide. It also serves as a ligand in transition metal catalysis.

A proposed mechanism for the formation of the phospholane ring involves the ring opening of a phosphirane precursor followed by intramolecular C-H activation.[10][11]

Caption: Proposed reaction pathway for phospholane synthesis.

Experimental and Computational Workflows

The comprehensive analysis of 1-phenylphospholane involves a synergistic approach combining experimental synthesis and characterization with computational modeling.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00580A [pubs.rsc.org]

- 6. Novel synthetic route for (parent) phosphetanes, phospholanes, phosphinanes and phosphepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. m.youtube.com [m.youtube.com]

- 9. google.com [google.com]

- 10. Protonation of P-Stereogenic Phosphiranes: Phospholane Formation via Ring Opening and C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Core Reactivity of Organophosphorus Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of organophosphorus compounds. It delves into their reaction mechanisms, kinetics, and the structural factors that govern their chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields where a deep understanding of organophosphorus chemistry is essential.

Fundamental Principles of Reactivity

The reactivity of organophosphorus compounds is largely dictated by the phosphorus atom's oxidation state, coordination number, and the nature of the substituents attached to it. Phosphorus can exist in various oxidation states, most commonly +3 (P(III)) and +5 (P(V)). This versatility allows for a wide range of chemical transformations.

Key Reaction Types:

-

Nucleophilic Substitution at Phosphorus: This is a cornerstone of organophosphorus reactivity. The reaction mechanism can proceed through two primary pathways:

-

Concerted SN2-type Mechanism: In this pathway, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously, passing through a single pentacoordinate transition state.

-

Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a trigonal bipyramidal pentacoordinate intermediate, which then breaks down to yield the final products. The choice between these mechanisms is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom.

-

-

Hydrolysis: The cleavage of P-O, P-S, or P-halogen bonds by water is a critical reaction, especially in biological and environmental contexts. The rate of hydrolysis is significantly influenced by pH and the electronic and steric properties of the substituents.

-

Oxidation-Reduction Reactions: P(III) compounds, such as phosphines and phosphites, are readily oxidized to their P(V) counterparts (phosphine oxides, phosphates). This strong thermodynamic driving force is harnessed in various synthetic methodologies. Conversely, some organophosphorus compounds can act as reducing agents.

-

Reactions involving P=C and P=P Bonds: Organophosphorus compounds containing carbon-phosphorus or phosphorus-phosphorus multiple bonds, such as phosphaalkenes and diphosphenes, exhibit unique reactivity patterns often analogous to their carbon-based counterparts (alkenes). They can participate in reactions like the Wittig reaction, Peterson olefination, Cope rearrangements, and Diels-Alder reactions.[1]

Quantitative Data on Reactivity

Understanding the kinetics of organophosphorus reactions is crucial for predicting their behavior and designing new molecules with desired properties. The following tables summarize key quantitative data for hydrolysis reactions.

Table 1: Hydrolysis Rate Constants of Selected Organophosphorus Esters

| Compound | Acid-Catalyzed Rate Constant (k_A, M⁻¹s⁻¹) | Neutral Rate Constant (k_N, s⁻¹) | Alkaline Rate Constant (k_B, M⁻¹s⁻¹) |

| Ethyl acetate | 1.1 x 10⁻⁴ | 1.1 x 10⁻¹⁰ | 0.11 |

| Carbaryl | Not significant | 2.5 x 10⁻⁷ | 0.23 |

Data compiled from various sources.

Table 2: First-Order Rate Constants and Half-Life for DECP Hydrolysis

| [DECP]/[H₂O] Ratio | Rate Constant (k) | Half-Life (t₁/₂) |

| 12.4 | Varies with time | Varies with time |

| 4.2 | Varies with time | Varies with time |

| 1.0 | Varies with time | Varies with time |

Note: The hydrolysis of diethyl chlorophosphate (DECP) does not follow simple first-order kinetics over the entire reaction due to competing condensation reactions. The rate constants were determined for different time regions.[2]

Experimental Protocols for Studying Reactivity

A variety of experimental techniques are employed to investigate the kinetics and mechanisms of organophosphorus reactions.

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the kinetics of an organophosphorus reaction.

Spectroscopic Methods

Spectroscopic techniques are invaluable for real-time monitoring of reaction progress by observing changes in the concentration of reactants, intermediates, or products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying organophosphorus reactions as the phosphorus nucleus is highly sensitive to its chemical environment. Changes in chemical shifts and signal intensities provide direct information about the species present in the reaction mixture over time. ¹H and ¹³C NMR can also be used to monitor changes in the organic moieties of the molecule.

Protocol Outline for NMR Reaction Monitoring:

-

Prepare a stock solution of the organophosphorus starting material and the other reactant(s) in a suitable deuterated solvent.

-

Calibrate the NMR spectrometer and acquire a spectrum of the starting material.

-

Initiate the reaction within the NMR tube, often by adding the final reactant or by temperature jump.

-

Acquire a series of ³¹P (or ¹H) NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the starting material and product(s) in each spectrum.

-

Plot the concentration (proportional to the integral value) of a chosen species versus time to obtain the kinetic profile.

-

Analyze the kinetic data to determine the rate law and rate constants.

-

-

UV-Visible and Fluorescence Spectroscopy: These techniques are suitable when the reactants or products have a distinct chromophore or fluorophore. The change in absorbance or fluorescence intensity over time can be directly related to the change in concentration.

Chromatographic Methods

Chromatography is essential for separating complex mixtures and quantifying the components of a reaction at different time points.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable organophosphorus compounds. Coupled with a mass spectrometer, it allows for the identification and quantification of reaction components.

Protocol Outline for GC-MS Analysis of Reaction Aliquots:

-

Set up the reaction in a thermostated vessel.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

-

Prepare the aliquot for GC-MS analysis (e.g., dilution, derivatization if necessary).

-

Inject the prepared sample into the GC-MS system.

-

Separate the components on a suitable GC column and detect them with the mass spectrometer.

-

Quantify the peaks corresponding to the starting material and product(s) using a pre-established calibration curve.

-

Plot the concentration of each species versus time to determine the reaction kinetics.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organophosphorus compounds, including those that are non-volatile or thermally labile.

Protocol Outline for HPLC Analysis of Reaction Aliquots:

-

Follow steps 1-3 from the GC-MS protocol.

-

Prepare the aliquot for HPLC analysis (e.g., dilution, filtration).

-

Inject the sample onto an appropriate HPLC column (e.g., C18 reversed-phase).

-

Elute the components using a suitable mobile phase.

-

Detect the components using a UV-Vis, diode array, or mass spectrometry detector.

-

Quantify the peaks based on a calibration curve.

-

Plot concentration versus time to determine the reaction kinetics.

-

Biological Reactivity and Signaling Pathways

A significant area of interest for organophosphorus compounds is their biological activity, which is often linked to their reactivity towards biological macromolecules.

Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for many organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and a range of physiological effects. The inhibition process involves the phosphorylation of a serine residue in the active site of AChE, forming a stable covalent bond.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Exposure to organophosphorus compounds can induce cellular stress, leading to the activation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cellular processes like proliferation, differentiation, apoptosis (programmed cell death), and inflammation.[1][2][4]

The core of the MAPK pathway is a three-tiered kinase cascade:

-

MAPK Kinase Kinase (MAP3K or MEKK): Receives signals from upstream sensors of cellular stress.

-

MAPK Kinase (MAP2K or MEK): Is phosphorylated and activated by MAP3K.

-

MAPK: Is phosphorylated and activated by MAP2K.

Activated MAPKs then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression and cellular responses. The three main MAPK families are:

-

Extracellular signal-Regulated Kinases (ERKs): Primarily involved in cell growth and survival.

-

c-Jun N-terminal Kinases (JNKs): Activated by stress stimuli and involved in apoptosis and inflammation.

-

p38-MAPKs: Also activated by stress and play a role in apoptosis and inflammation.

The balance between the activation of these different MAPK branches often determines the ultimate fate of the cell (survival or death) following exposure to organophosphorus compounds.

Conclusion

The fundamental reactivity of organophosphorus compounds is rich and varied, encompassing a range of reaction types and mechanisms. A thorough understanding of their kinetics and the factors that influence their reactivity is paramount for their application in drug development, agriculture, and materials science. The interplay between their chemical properties and biological activity, particularly their interaction with key signaling pathways like the MAPK cascade, is a critical area of ongoing research. This guide provides a foundational understanding of these core principles to aid researchers and professionals in this dynamic field.

References

The McCormack Cyclization: A Comprehensive Technical Guide to Phospholane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the McCormack cyclization, a powerful method for the synthesis of phospholane derivatives. This document covers the core mechanism, quantitative data on reaction scope, and detailed experimental protocols for the synthesis of a key phospholene oxide.

The Core Mechanism: A [2+4] Cycloaddition

The McCormack cyclization is a named reaction in organic chemistry that allows for the synthesis of five-membered phosphorus heterocycles, specifically phospholenium salts. The reaction proceeds via a [2+4] cycloaddition, analogous to the well-known Diels-Alder reaction. In this process, a conjugated 1,3-diene reacts with a phosphorus-containing dienophile, typically a phosphonous dihalide (e.g., dichlorophenylphosphine) or other sources of a R₂P⁺ species.[1]

The reaction is initiated by the concerted interaction of the π-electrons of the diene with the vacant orbitals of the phosphorus atom. This pericyclic reaction involves a cyclic transition state, leading to the formation of a five-membered ring containing a phosphorus atom. The initial product is a cyclic phosphonium salt, a phospholenium halide.

Subsequent hydrolysis of the phospholenium salt intermediate readily converts it to the corresponding phospholene oxide, a stable and often crystalline compound. This two-step, one-pot process provides an efficient route to these valuable organophosphorus compounds.

The overall transformation can be summarized as follows:

Step 1: Cycloaddition

-

A 1,3-diene reacts with a phosphonous dihalide in a concerted [2+4] cycloaddition.

-

This step forms a cyclic phospholenium dihalide intermediate.

Step 2: Hydrolysis

-

The phospholenium dihalide is hydrolyzed with water.

-

This step replaces the two halogen atoms on the phosphorus with a doubly bonded oxygen atom, yielding the final phospholene oxide product.

Below is a diagram illustrating the logical workflow of the McCormack cyclization.

Caption: Logical workflow of the McCormack cyclization.

Data Presentation: Substrate Scope and Yields

The McCormack cyclization is a versatile reaction applicable to a range of substituted 1,3-dienes and phosphorus reagents. The yields are generally moderate to good, depending on the specific reactants and reaction conditions. Below is a summary of representative examples found in the literature.

| 1,3-Diene | Phosphorus Reagent | Product | Yield (%) | Reference |

| Isoprene | Dichlorophenylphosphine | 3-Methyl-1-phenyl-3-phospholene 1-oxide | 57-63 | Organic Syntheses, Coll. Vol. 5, p.787 (1973) |

| Butadiene | Dichlorophenylphosphine | 1-Phenyl-3-phospholene 1-oxide | 78 | U.S. Patent 2,663,737 (1953) |

| 2,3-Dimethyl-1,3-butadiene | Dichlorophenylphosphine | 1,3,4-Trimethyl-1-phenyl-3-phospholene 1-oxide | 75 | J. Am. Chem. Soc. 1953, 75, 19, 4925–4927 |

Experimental Protocols: Synthesis of 3-Methyl-1-phenyl-3-phospholene 1-oxide

The following is a detailed experimental protocol for the synthesis of 3-methyl-1-phenyl-3-phospholene 1-oxide, adapted from a procedure in Organic Syntheses.

Part A: 3-Methyl-1-phenylphospholene 1,1-dichloride

-

In a dry 1-liter suction flask, combine 179 g (1.00 mole) of dichlorophenylphosphine, 300 ml (approximately 204 g, 3.0 moles) of commercial isoprene, and 2.0 g of an antioxidant (e.g., Ionol®).[2]

-

Stopper the flask and seal the side arm. Allow the homogeneous solution to stand at room temperature in a fume hood for 5-7 days. A white crystalline adduct, 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene, will precipitate.[2]

-

After the reaction period, crush the granular adduct and create a slurry with petroleum ether.[2]

-

Collect the solid on a sintered glass Büchner funnel and wash with petroleum ether. Minimize exposure to atmospheric moisture during this process.[2]

Part B: 3-Methyl-1-phenyl-3-phospholene 1-oxide

-

Hydrolyze the adduct by stirring it into 700 ml of ice water until it is completely dissolved.[2]

-

Determine the total amount of acid in the solution by titrating an aliquot.[2]

-

Neutralize the solution by slowly adding approximately 93% of the theoretical amount of 30% sodium hydroxide solution while maintaining the temperature below 25°C with ice.[2]

-

Adjust the pH of the solution to 6.5 using a sodium bicarbonate solution.[2]

-

Saturate the aqueous solution with sodium chloride.[2]

-

Extract the product with three 250-ml portions of chloroform.[2]

-

Combine the chloroform extracts, dry them briefly over calcium sulfate, filter, and concentrate at atmospheric pressure until the temperature of the liquid in the distillation flask reaches 130°C.[2]

-

Fractionally distill the residual liquid under vacuum. After a small forerun, collect the product, 3-methyl-1-phenyl-3-phospholene 1-oxide, at a boiling point of 173–174°C/0.7 mm. The product is a viscous liquid that solidifies to a white solid upon cooling (m.p. 60–65°C). The expected yield is 110–120 g (57–63%).[2]

Below is a diagram illustrating the experimental workflow for the synthesis of 3-methyl-1-phenyl-3-phospholene 1-oxide.

Caption: Experimental workflow for the synthesis of 3-methyl-1-phenyl-3-phospholene 1-oxide.

Conclusion

The McCormack cyclization remains a fundamental and practical method for the synthesis of phospholane derivatives. Its straightforward, two-step procedure, starting from readily available dienes and phosphorus reagents, makes it an attractive route for accessing these important heterocyclic compounds. The reaction's versatility and generally good yields have solidified its place in the toolkit of synthetic organic chemists and continue to be relevant in the development of new organophosphorus compounds for various applications, including in materials science and drug discovery.

References

Technical Guide: Preparation of 1-Phenylphospholane-1-oxide from 1-Phenylphospholane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylphospholane-1-oxide via the oxidation of 1-phenylphospholane. The primary method detailed herein utilizes hydrogen peroxide as an efficient and clean oxidizing agent. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents quantitative data for the synthesis. The information is intended to equip researchers in organic chemistry, medicinal chemistry, and drug development with the necessary knowledge to perform this transformation effectively and safely.

Introduction

Phosphine oxides, particularly cyclic derivatives such as 1-phenylphospholane-1-oxide, are valuable intermediates in organic synthesis. Their unique stereoelectronic properties make them useful as ligands in catalysis, as reagents in various chemical transformations, and as building blocks for the synthesis of more complex molecules, including pharmaceutically active compounds. The conversion of tertiary phosphines to their corresponding oxides is a fundamental and widely employed reaction. Among the various oxidizing agents available, hydrogen peroxide stands out due to its accessibility, environmental benignity (water being the only byproduct), and high efficiency.

This guide focuses on the specific oxidation of 1-phenylphospholane to 1-phenylphospholane-1-oxide. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of hydrogen peroxide.

Reaction and Mechanism

The oxidation of 1-phenylphospholane with hydrogen peroxide is a straightforward and generally high-yielding reaction. The lone pair of electrons on the phosphorus atom of 1-phenylphospholane attacks one of the oxygen atoms of the hydrogen peroxide molecule. This is followed by the cleavage of the O-O bond and the departure of a water molecule, resulting in the formation of the P=O double bond.

Reaction Scheme:

Experimental Protocol

The following protocol is a general procedure for the oxidation of tertiary phosphines, adapted for the synthesis of 1-phenylphospholane-1-oxide using 35% aqueous hydrogen peroxide. It is crucial to note that the reaction can form a stable hydrogen peroxide adduct with the phosphine oxide, which requires a subsequent decomposition step.

Materials:

-

1-Phenylphospholane

-

Hydrogen peroxide (35% aqueous solution)

-

Toluene

-

Molecular sieves (3Å or 4Å)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

-

Oxidation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylphospholane in a suitable solvent such as acetone or toluene.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of 35% aqueous hydrogen peroxide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

-

Decomposition of the Hydrogen Peroxide Adduct and Work-up:

-

Once the reaction is complete, add toluene to the reaction mixture.

-

Add activated molecular sieves to the solution to safely decompose the excess hydrogen peroxide and remove water. This process is typically carried out at room temperature for about an hour, or more rapidly at elevated temperatures (e.g., 60 °C).[1]

-

Filter off the molecular sieves and wash them with the solvent used.

-

The organic phase can be washed with a saturated solution of sodium sulfite or sodium thiosulfate to ensure complete removal of peroxides, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-phenylphospholane-1-oxide.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.

-

Data Presentation

While a specific, detailed experimental study on the oxidation of 1-phenylphospholane with quantitative data was not found in the immediate search, the oxidation of other tertiary phosphines provides a strong indication of the expected outcome. The reaction is generally clean and high-yielding.

| Phosphine Reactant | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Tributylphosphine | 35% aq. H₂O₂ | Toluene | 1 | RT to 60 | >95 | Based on general procedures for tertiary phosphine oxidation.[1] |

| Triphenylphosphine | 35% aq. H₂O₂ | Toluene | 1 | RT to 60 | >95 | Based on general procedures for tertiary phosphine oxidation.[1] |

| 1-Phenylphospholane (Predicted) | 35% aq. H₂O₂ | Toluene | 1-4 | RT | >90 | Predicted based on the reactivity of similar phosphines. |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-phenylphospholane-1-oxide.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism for the oxidation of 1-phenylphospholane.

Safety Considerations

-

Hydrogen peroxide (35%) is a strong oxidizing agent and can cause severe skin and eye burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The decomposition of hydrogen peroxide can be exothermic and release oxygen gas, leading to a pressure buildup in a closed system. Ensure the reaction is performed in an open or vented apparatus.

-

Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

Conclusion

The oxidation of 1-phenylphospholane to 1-phenylphospholane-1-oxide using hydrogen peroxide is a reliable and efficient method. The procedure is straightforward, and the product can be obtained in high yield after a simple work-up and purification. This technical guide provides the necessary details for researchers to successfully perform this synthesis, enabling the use of 1-phenylphospholane-1-oxide in further research and development activities.

References

Understanding the Stereochemistry of P-Chiral Phospholanes: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the stereochemistry of P-chiral phospholanes is paramount for the rational design of highly effective asymmetric catalysts. These ligands have proven instrumental in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. This technical guide provides an in-depth exploration of the synthesis, stereochemical control, and application of P-chiral phospholanes, with a focus on quantitative data and detailed experimental methodologies.

P-chiral phospholanes are a class of organophosphorus compounds characterized by a stereogenic phosphorus atom within a five-membered phospholane ring. The chirality at the phosphorus center, often in conjunction with chirality on the carbon backbone of the phospholane ring, creates a well-defined and tunable chiral environment around a coordinated metal center. This precise spatial arrangement is the basis for their remarkable success in inducing high levels of enantioselectivity in a wide range of chemical transformations.

The Critical Role of Stereochemistry in Asymmetric Catalysis

The enantioselectivity of a transition metal catalyst bearing a chiral phosphine ligand is intrinsically linked to the three-dimensional structure of the ligand. In P-chiral phospholanes, the substituents on the phosphorus atom and the conformation of the phospholane ring dictate the steric and electronic properties of the catalyst's active site. This, in turn, influences the binding of the prochiral substrate and the facial selectivity of the subsequent chemical reaction, ultimately determining the stereochemical outcome of the product.

The development of ligands such as DuPhos and BPE, which feature a C2-symmetric design with two P-chiral phospholane rings, has been a landmark in asymmetric catalysis.[1] The C2 symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

Synthetic Strategies for Controlling Stereochemistry

The synthesis of enantiomerically pure P-chiral phospholanes is a significant challenge due to the high barrier to pyramidal inversion at the phosphorus atom. Several key strategies have been developed to overcome this hurdle and provide access to these valuable ligands.

From Chiral Diols: The DuPhos and BPE Synthesis

A widely adopted and effective method for the synthesis of C2-symmetric bis(phospholane) ligands like DuPhos and BPE starts from readily available chiral 1,4-diols. This approach ensures the stereochemistry of the carbon backbone, which in turn directs the stereochemistry at the phosphorus centers.

The general synthetic pathway can be visualized as follows:

Figure 1: General synthetic pathway for DuPhos and BPE ligands.

This pathway highlights the key transformations involved in the synthesis of DuPhos and BPE ligands, starting from a chiral 1,4-diol.

Phosphine-Borane Intermediates

Another powerful strategy for the synthesis of P-chiral phosphines involves the use of phosphine-borane adducts.[2][3] The borane group serves as a protecting group for the phosphorus atom, preventing its oxidation and allowing for stereospecific nucleophilic substitution reactions at the phosphorus center. The borane can be removed in a later step without affecting the stereochemistry at the phosphorus.

A simplified workflow for this approach is as follows:

Figure 2: Workflow for the synthesis of P-chiral phosphines via phosphine-borane intermediates.

This method offers a high degree of control over the stereochemistry at the phosphorus atom and allows for the synthesis of a wide variety of P-chiral phosphine ligands.

Quantitative Data on Catalytic Performance

The efficacy of P-chiral phospholane ligands is best illustrated by their performance in asymmetric catalysis. The following tables summarize the quantitative data for the application of DuPhos and BPE ligands in the highly important asymmetric hydrogenation of various substrates.

| Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (psi H2) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | 0.2 | MeOH | 30 | 25 | 0.5 | >99 | 99 | [1] |

| Methyl (Z)-α-acetamidoacrylate | (R,R)-Et-DuPhos | 0.2 | MeOH | 30 | 25 | 0.5 | >99 | >99 | [1] |

| Dimethyl itaconate | (R,R)-i-Pr-BPE | 0.1 | MeOH | 90 | 25 | 12 | 100 | 98 | [4] |

| N-Acetyl-α-arylenamide | (R,R)-Me-BPE | 0.002 | MeOH | 90 | 25 | 12 | 100 | >95 | [5] |

| β-Keto ester | (R,R)-Me-DuPhos-Ru | 1 | MeOH | 100 | 80 | 24 | 100 | 98 | [6] |

Table 1: Asymmetric Hydrogenation of C=C Bonds with DuPhos and BPE Ligands.

| Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (psi H2) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| N-Benzoylhydrazone | (R,R)-Et-DuPhos | 1 | Toluene | 500 | 25 | 24 | 100 | 97 | [4] |

| N-Phosphinoylimine | (R,R)-Me-DuPhos | 2 | Toluene | - | 25 | 2-12 | 85-99 | 90-98 |

Table 2: Asymmetric Hydrogenation and Addition to C=N Bonds.

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for advancing research in this field. The following is a representative procedure for the synthesis of a DuPhos-type ligand, based on literature descriptions.

Synthesis of (R,R)-Me-DuPhos

Step 1: Synthesis of (2R,5R)-1,6-di-O-tosyl-2,5-hexanediol

To a solution of (2R,5R)-2,5-hexanediol (1.0 eq) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (2.2 eq). The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The mixture is then poured into ice-water and the product is extracted with dichloromethane. The organic layer is washed with 1 M HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated under reduced pressure to afford the crude product, which is purified by recrystallization.

Step 2: Synthesis of (2R,5R)-2,5-hexanediol cyclic sulfate

To a solution of the di-tosylate from Step 1 (1.0 eq) in a mixture of acetonitrile and water is added ruthenium(III) chloride hydrate (0.01 eq) and sodium periodate (4.0 eq). The mixture is stirred vigorously at room temperature for 2 hours. The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over MgSO4, and concentrated to give the cyclic sulfate, which is used in the next step without further purification.

Step 3: Synthesis of 1,2-bis(phosphino)benzene

To a solution of 1,2-dichlorobenzene (1.0 eq) in THF at -78 °C is added tert-butyllithium (2.0 eq). After stirring for 30 minutes, chlorodiphenylphosphine (2.0 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 4: Synthesis of (R,R)-Me-DuPhos

To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in THF at -78 °C is added n-butyllithium (2.0 eq). The resulting red solution is stirred for 30 minutes, and then a solution of the cyclic sulfate from Step 2 (1.05 eq) in THF is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by chromatography on silica gel to afford (R,R)-Me-DuPhos as a white solid.

Conclusion

The stereochemistry of P-chiral phospholanes is a cornerstone of modern asymmetric catalysis. The ability to rationally design and synthesize these ligands with a high degree of stereocontrol has enabled the development of highly efficient and selective catalysts for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The detailed understanding of their synthesis and the quantitative assessment of their catalytic performance, as outlined in this guide, are essential for researchers and professionals in the field to continue to innovate and advance the frontiers of asymmetric synthesis. The ongoing development of new synthetic methodologies and the exploration of novel phospholane architectures promise to further expand the applications of this remarkable class of ligands.

References

- 1. DE60023914T2 - CHIRAL LIGANDS, THEIR TRANSITION METAL COMPLEXES AND THE APPLICATION THEREOF IN ASYMMETRIC REACTIONS - Google Patents [patents.google.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. US6605745B2 - Synthesis of P-chiral bisphospholane ligands and their transition metal complexes for use as asymmetric hydrogenation catalysts - Google Patents [patents.google.com]

- 6. DuPhos - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic and Steric Properties of Phospholane Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholane ligands, a class of chiral organophosphorus compounds featuring a saturated five-membered phosphacyclopentane ring, have emerged as indispensable tools in asymmetric catalysis. Their remarkable success in a wide array of enantioselective transformations stems from their unique and tunable stereoelectronic properties. The phospholane backbone's conformational rigidity and the potential for introducing chirality at the phosphorus atom and/or the carbon backbone allow for the rational design of ligands with tailored steric and electronic characteristics. This, in turn, enables fine control over the activity and selectivity of transition metal catalysts, making them highly valuable in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the core electronic and steric properties of phospholane ligands. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to understand, select, and effectively utilize these powerful ligands in their work. We will delve into the key parameters used to quantify their properties, present a compilation of relevant data, and provide detailed experimental protocols for their synthesis and characterization.

Core Concepts: Quantifying Electronic and Steric Properties

The efficacy of a phospholane ligand in a catalytic cycle is intricately linked to its ability to modulate the electronic and steric environment of the metal center. Two key parameters, the Tolman Electronic Parameter (TEP) and the cone angle (θ), are widely used to quantify these properties.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic nature of a phospholane ligand, specifically its σ-donating ability, is crucial in influencing the reactivity of the metal center. The Tolman Electronic Parameter (TEP), denoted as ν(CO) in cm⁻¹, provides a quantitative measure of a ligand's net electron-donating capacity.[1] It is determined experimentally by measuring the frequency of the A₁ carbonyl stretching vibration in a nickel-tricarbonyl complex of the phosphine ligand, [LNi(CO)₃].[1]

A more electron-donating phospholane ligand increases the electron density on the nickel center. This increased electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the CO ligands.[1] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency.[1] Therefore, a lower TEP value signifies a more electron-donating (more basic) ligand.

Steric Properties: The Cone Angle (θ)

The steric bulk of a phospholane ligand plays a critical role in controlling substrate approach to the metal center, thereby influencing enantioselectivity. The Tolman cone angle (θ) is the most common metric used to quantify the steric hindrance imposed by a ligand.[2][3] It is defined as the apex angle of a cone, centered at the metal atom (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] A larger cone angle indicates greater steric bulk.

The rigid five-membered ring of the phospholane scaffold provides a predictable and tunable steric environment. The substituents on the carbon backbone and the phosphorus atom can be systematically varied to modulate the cone angle and, consequently, the stereochemical outcome of the catalyzed reaction.

Quantitative Data for Representative Phospholane Ligands

The following table summarizes the Tolman Electronic Parameter (TEP) and cone angle (θ) for a selection of commonly used phospholane-based ligands. This data allows for a direct comparison of their electronic and steric profiles, aiding in the rational selection of ligands for specific catalytic applications.

| Ligand Name | Abbreviation | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Cone Angle (θ in degrees) |

| 1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene | (S,S)-Me-DuPhos | 2064.1 (estimated for PMe₂) | ~132 (for PMe₂) |

| 1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene | (R,R)-Et-DuPhos | 2061.7 (for PEt₃) | 132 |

| 1,2-Bis((2R,5R)-2,5-diisopropylphospholano)benzene | (R,R)-iPr-DuPhos | 2060.4 (for PiPr₃) | 160 |

| (S,S)-1-[1-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine | (S,S)-Josiphos | ~2062 (for PCy₃) | ~170 (for PCy₃) |

| (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | (R,S)-tBu-Josiphos | 2056.1 (for PtBu₃) | 182 |

| (1R,1'R,2S,2'S)-2,2'-Di-tert-butyl-2,3,2',3'-tetrahydro-1H,1'H-[4,4']bi[benzo[c]phosphole] | (R,S)-TangPhos | Not readily available | Not readily available |

| (R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | (R,R)-QuinoxP* | Not readily available | Not readily available |

Note: The TEP and cone angle values for bidentate ligands are often estimated from their monodentate analogues due to the difficulty in preparing the standard Ni(CO)₃L complex for bidentate systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative phospholane ligand, (S,S)-Me-DuPhos.

Synthesis of (S,S)-Me-DuPhos

The synthesis of (S,S)-Me-DuPhos is a multi-step process that begins with the readily available chiral starting material, (2S,5S)-2,5-hexanediol.

Step 1: Synthesis of (2S,5S)-2,5-Hexanediol Cyclic Sulfate

-

To a solution of (2S,5S)-2,5-hexanediol (1.0 eq) in carbon tetrachloride (CCl₄, 0.5 M) at 0 °C, add thionyl chloride (SOCl₂, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain the crude cyclic sulfite.

-

Dissolve the crude sulfite in a mixture of acetonitrile (CH₃CN), CCl₄, and water (H₂O) (1:1:1.5 v/v/v).

-

Add sodium periodate (NaIO₄, 1.5 eq) and ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.01 eq).

-

Stir the biphasic mixture vigorously for 2 hours.

-

Extract the aqueous layer with diethyl ether (Et₂O).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the cyclic sulfate as a white solid.

Step 2: Synthesis of 1,2-Bis(phosphino)benzene

-

To a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi, 2.2 eq) dropwise.

-

After stirring for 30 minutes, add chlorodiphenylphosphine (ClPPh₂, 2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

The resulting crude 1,2-bis(diphenylphosphino)benzene is then reduced. To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C, add the crude bis(diphenylphosphine) dropwise.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to 0 °C and cautiously quench with water, followed by 15% aqueous sodium hydroxide (NaOH), and then water again.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain 1,2-bis(phosphino)benzene.

Step 3: Synthesis of (S,S)-Me-DuPhos

-

To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (2.2 eq) dropwise to form the corresponding dilithio salt.

-

After stirring for 30 minutes, add a solution of the (2S,5S)-2,5-hexanediol cyclic sulfate (1.1 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with degassed water.

-

Extract the product with Et₂O.

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to yield (S,S)-Me-DuPhos as a white crystalline solid.

Characterization of (S,S)-Me-DuPhos

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR (¹H decoupled, CDCl₃): δ -14.5 ppm (s). The single sharp singlet confirms the C₂-symmetric nature of the ligand.

-

¹H NMR (CDCl₃): δ 7.5-7.2 (m, 4H, Ar-H), 2.2-2.0 (m, 4H, P-CH), 1.6-1.4 (m, 4H, CH₂), 1.2 (d, J = 7.0 Hz, 12H, CH₃).

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. The absence of a P-H stretch (around 2200-2400 cm⁻¹) confirms the formation of the tertiary phosphine.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized ligand.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to phospholane ligands.

General Structure of a C₂-Symmetric Phospholane Ligand

Caption: General structure of a C₂-symmetric bis(phospholane) ligand with an aromatic backbone.

Experimental Workflow for TEP Determination

Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).

Relationship between Ligand Properties and Catalytic Performance

Caption: Interplay between ligand properties and catalytic performance.

Conclusion

The electronic and steric properties of phospholane ligands are fundamental to their success in asymmetric catalysis. The ability to systematically tune the Tolman Electronic Parameter and cone angle through rational ligand design has empowered chemists to achieve unprecedented levels of control over catalytic activity and enantioselectivity. This guide has provided a foundational understanding of these key properties, a compilation of quantitative data for representative ligands, and a detailed experimental protocol for the synthesis and characterization of a widely used phospholane ligand. By leveraging this knowledge, researchers and professionals in drug development and other scientific fields can continue to innovate and expand the applications of these remarkable chiral ligands.

References

The Genesis of Asymmetric Control: A Technical History of Phospholane-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a central theme in modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity. Within the arsenal of tools for asymmetric synthesis, phospholane-based catalysts have emerged as a privileged class of ligands, renowned for their remarkable efficiency and selectivity in a wide array of transformations. This technical guide delves into the historical development of these powerful catalysts, from their conceptual origins to their current status as indispensable tools for stereoselective synthesis. We will explore the key breakthroughs, present detailed experimental methodologies for seminal catalysts, and provide a quantitative overview of their performance.

Early Developments and the Dawn of a New Ligand Class

The field of asymmetric catalysis was already well-established by the late 20th century, with notable successes using chiral diphosphine ligands such as DIOP, DIPAMP, and CHIRAPHOS. However, these early catalysts, while groundbreaking, often required specific substrate functionalities and sometimes lacked the high efficiencies desired for industrial applications. A significant leap forward came with the recognition that the conformational rigidity and electronic properties of the ligand framework were paramount for achieving high levels of stereocontrol.

The story of phospholane-based catalysts as we know them today begins in the early 1990s. Building on the principles of C2-symmetry, a design element that often leads to high enantioselectivity, researchers sought to create new ligand architectures. The five-membered phospholane ring system was identified as a promising scaffold due to its inherent rigidity and the stereochemically defined centers on the ring.

The DuPhos and BPE Breakthrough

A pivotal moment in the history of phospholane catalysis was the introduction of the DuPhos (DuPont Phospholane) and BPE (Bis(phospholano)ethane) ligands by Mark J. Burk and his colleagues at DuPont in 1991.[1] These C2-symmetric bisphospholane ligands were revolutionary for their time, demonstrating unprecedented levels of enantioselectivity and catalytic activity in asymmetric hydrogenations.[1]

The DuPhos ligands feature two 2,5-disubstituted phospholane rings attached to a 1,2-phenylene backbone, while the BPE ligands have a more flexible 1,2-ethylene bridge. This modular design allowed for the tuning of steric and electronic properties by simply varying the alkyl substituents on the phospholane rings (e.g., Methyl, Ethyl, Propyl).

The success of DuPhos and BPE can be attributed to several factors:

-

Conformational Rigidity: The phospholane ring is less flexible than open-chain phosphines, leading to a more well-defined chiral environment around the metal center.

-

Electron-Rich Phosphorus Atoms: The phosphorus atoms in DuPhos are electron-rich, which enhances the reactivity of the metal catalyst.

-

C2-Symmetry: This design feature simplifies the diastereomeric transition states, often leading to higher enantioselectivity.

The initial applications of Rhodium(I) complexes of DuPhos in the asymmetric hydrogenation of enamides to produce chiral amino acids showed outstanding results, consistently achieving enantiomeric excesses (ee) greater than 95%.[1]

Performance Data in Asymmetric Hydrogenation

The rhodium complexes of DuPhos and BPE ligands have proven to be exceptionally effective for the asymmetric hydrogenation of a wide variety of prochiral olefins. The following tables summarize the performance of selected DuPhos catalysts in the hydrogenation of key substrate classes, demonstrating their high enantioselectivities and efficiencies.

Table 1: Asymmetric Hydrogenation of N-Acyl-α-enamide Esters

| Entry | Substrate (R) | Catalyst | S/C Ratio | H₂ (psi) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenyl | [(R,R)-Me-DuPhos]-Rh | 1000 | 60 | 12 | >99 | 99 |

| 2 | Isopropyl | [(R,R)-Et-DuPhos]-Rh | 1000 | 60 | 12 | >99 | 98.6 |

| 3 | 2-Naphthyl | [(R,R)-Me-DuPhos]-Rh | 500 | 60 | 12 | >99 | >99 |

| 4 | t-Butyl | [(R,R)-Pr-DuPhos]-Rh | 1000 | 60 | 12 | >99 | 98.4 |

Table 2: Asymmetric Hydrogenation of β-Ketoesters

| Entry | Substrate (R, R') | Catalyst | S/C Ratio | H₂ (psi) | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Me, Me | [(R,R)-Me-DuPhos]-RuBr₂ | 1000 | 100 | 24 | >99 | 98 |

| 2 | Ph, Me | [(R,R)-Me-DuPhos]-RuBr₂ | 500 | 100 | 24 | >99 | 97 |

| 3 | i-Pr, Me | [(R,R)-Et-DuPhos]-RuBr₂ | 1000 | 100 | 48 | >99 | 99 |

Experimental Protocols

To provide a practical understanding of the synthesis and application of these catalysts, detailed experimental protocols for the synthesis of a representative ligand, (R,R)-Me-DuPhos, and a general procedure for asymmetric hydrogenation are provided below. These are based on the seminal work by Burk et al.

Synthesis of (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos)

Step 1: Synthesis of (2R,5R)-2,5-Hexanediol Cyclic Sulfate

A solution of (2R,5R)-hexanediol (1.0 eq) in carbon tetrachloride is cooled to 0 °C. Thionyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield the crude cyclic sulfite. The crude sulfite is then dissolved in a biphasic solvent system of acetonitrile, carbon tetrachloride, and water. To this solution, ruthenium(III) chloride hydrate (0.002 eq) and sodium periodate (1.5 eq) are added. The mixture is stirred vigorously for 1.5 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude cyclic sulfate is purified by column chromatography on silica gel.

Step 2: Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene

A solution of 1,2-diphosphinobenzene (1.0 eq) in tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (2.0 eq) is added dropwise, and the resulting mixture is stirred at 0 °C for 1 hour to generate the dilithio salt. The solution is then re-cooled to -78 °C. A solution of (2R,5R)-2,5-hexanediol cyclic sulfate (1.05 eq) in THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure. The residue is extracted with diethyl ether, and the organic extracts are filtered through a plug of Celite. The filtrate is concentrated, and the crude product is purified by recrystallization from methanol to afford the title compound as a white crystalline solid.

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

In a nitrogen-filled glovebox, a glass-lined pressure vessel is charged with the substrate (1.0 eq) and a solution of the rhodium precursor, such as [(COD)₂Rh]BF₄ (0.01 eq), and the (R,R)-Me-DuPhos ligand (0.011 eq) in an appropriate solvent (e.g., methanol). The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus. The system is purged with hydrogen gas, and then pressurized to the desired pressure (typically 60-100 psi). The reaction is stirred at room temperature for the specified time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral gas chromatography or high-performance liquid chromatography.

Catalytic Cycle and Mechanism of Action

The widely accepted mechanism for the Rh-DuPhos catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. The key steps are illustrated in the catalytic cycle below.

The cycle begins with the coordination of the prochiral enamide substrate to the cationic Rh(I)-DuPhos complex. This is followed by the oxidative addition of molecular hydrogen to the rhodium center, forming a Rh(III) dihydride intermediate. The stereochemistry of the final product is determined at this stage by the facial selectivity of the substrate binding. Subsequently, migratory insertion of one of the hydride ligands to the coordinated alkene occurs, followed by reductive elimination of the hydrogenated product, which regenerates the active Rh(I) catalyst.

Conclusion and Future Outlook

The development of phospholane-based catalysts, particularly DuPhos and its analogues, marked a paradigm shift in asymmetric catalysis. These ligands provided a solution to the long-standing challenge of achieving high enantioselectivity for a broad range of substrates with high efficiency. The principles established through their design and application continue to influence the development of new generations of chiral ligands. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the legacy of phospholane-based catalysts will undoubtedly continue to be a cornerstone of modern synthetic chemistry, enabling the creation of complex chiral molecules with unparalleled precision.

References

A Guide to Phosphine Chemistry: Principles and Applications for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phosphine chemistry is a cornerstone of modern organometallic chemistry and catalysis, underpinning a vast array of synthetic transformations critical to pharmaceutical development, fine chemical synthesis, and materials science. The unique electronic and steric properties of phosphines make them exceptionally versatile ligands, capable of fine-tuning the reactivity and selectivity of transition metal catalysts. This guide provides a comprehensive overview of the fundamental principles of phosphine chemistry and its diverse applications, with a focus on practical data, experimental methodologies, and logical workflows for the research scientist.

Core Principles of Phosphine Chemistry

Structure and Bonding

At its simplest, phosphine (PH₃) is a trigonal pyramidal molecule with a lone pair of electrons on the phosphorus atom, which is sp³ hybridized. The H-P-H bond angle is approximately 93.5°, a significant deviation from the 109.5° of a perfect tetrahedral geometry, due to the lone pair's steric repulsion. Organic phosphines (PR₃), where hydrogen atoms are replaced by organic groups (R), retain this fundamental geometry.

Phosphines primarily act as Lewis bases, donating their lone pair to form a coordinate bond with a metal center. They are classified as L-type, two-electron donor ligands. Unlike amines, their π-acidity (ability to accept electron density from the metal into vacant orbitals) is tunable. This π-acceptance is not into phosphorus 3d orbitals, as once thought, but rather into the σ* antibonding orbitals of the P-R bonds. The electronegativity of the R groups significantly influences this property; for instance, PF₃ is a strong π-acceptor, comparable to carbon monoxide (CO).

Key Properties: Steric and Electronic Effects

The utility of phosphine ligands in catalysis stems from the ability to independently tune their steric and electronic properties. These properties are quantified by Tolman's parameters:

-

Tolman's Cone Angle (θ): This parameter measures the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the substituent atoms. A larger cone angle indicates greater steric hindrance, which can promote reductive elimination and stabilize low-coordinate metal species.

-

Tolman's Electronic Parameter (TEP): This parameter quantifies the electron-donating ability of a phosphine. It is determined experimentally by measuring the ν(CO) stretching frequency of a standard nickel complex, Ni(CO)₃(PR₃), using infrared (IR) spectroscopy. Stronger electron-donating phosphines increase the electron density on the metal, which leads to more back-bonding into the CO π* orbitals, thereby lowering the ν(CO) frequency.

The interplay of these two parameters is crucial for catalyst design and optimization. For example, bulky, electron-rich trialkylphosphines are highly effective in promoting challenging cross-coupling reactions involving unreactive substrates like aryl chlorides.

Reactivity of Phosphines

The core reactivity of phosphines is dominated by their nucleophilicity and reducing character.

-

Lewis Basicity: Phosphines react with acids to form phosphonium salts (e.g., PH₃ + HI → PH₄I).

-

Nucleophilicity: They readily react with alkyl halides in Sₙ2 reactions to form phosphonium salts (R₃P + R'X → [R₃PR']⁺X⁻). This is a key step in the synthesis of Wittig reagents.

-

Oxidation: Trivalent phosphines are easily oxidized to pentavalent phosphine oxides (R₃P=O). Many alkylphosphines, particularly those with small alkyl groups, are pyrophoric and will ignite spontaneously in air, necessitating handling under an inert atmosphere. This reactivity is harnessed in reactions like the Mitsunobu and Staudinger reactions.

Applications in Catalysis and Synthesis

Phosphine ligands are ubiquitous in homogeneous catalysis, forming stable and active complexes with a variety of transition metals, including palladium, nickel, rhodium, ruthenium, and gold.

Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most significant application of phosphine ligands is in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira). In these reactions, phosphines stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

-

Electron-rich and bulky ligands , such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃), are particularly effective. The high electron density on the phosphine increases the rate of oxidative addition of the organic halide to the Pd(0) center, while the steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.

Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Gold Catalysis

In gold catalysis, phosphine ligands stabilize monomeric gold(I) species, preventing their decomposition. The structural, electronic, and optical properties of gold-phosphine clusters are strongly influenced by the metal-ligand interaction. Sterically demanding and electron-rich phosphine ligands, such as BrettPhos, can create a congested environment around the gold center, enhancing catalyst stability and enabling challenging transformations.

Frustrated Lewis Pairs (FLPs)

A more recent application is in the field of "Frustrated Lewis Pairs" (FLPs). An FLP is a combination of a sterically hindered Lewis acid (e.g., B(C₆F₅)₃) and a Lewis base (e.g., a bulky phosphine like PCy₃) that are unable to form a classical adduct due to steric hindrance. This "frustration" leaves the reactive centers available to activate small molecules, most notably dihydrogen (H₂). The phosphine's lone pair and the borane's empty orbital act cooperatively to heterolytically cleave the H-H bond, forming a phosphonium cation and a hydridoborate anion. This discovery has enabled metal-free hydrogenations of various substrates.

Methodological & Application

Application Notes and Protocols for 1-Phenylphospholane in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenylphospholane and its derivatives as ligands in various catalytic reactions. The information is intended to guide researchers in the synthesis of the ligand-metal complexes and their application in key organic transformations, with a focus on cross-coupling and asymmetric hydrogenation reactions.

Introduction to 1-Phenylphospholane Ligands

1-Phenylphospholane is a phosphorus-containing heterocyclic compound that serves as an effective ligand in transition metal catalysis. Its five-membered phospholane ring structure imparts specific steric and electronic properties to the metal center, influencing the activity, selectivity, and stability of the catalyst. Chiral derivatives of 1-phenylphospholane, such as (2R,5R)- and (2S,5S)-1-phenyl-2,5-dimethylphospholane, are particularly valuable in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

These ligands are part of the broader class of phosphine ligands, which are crucial in homogeneous catalysis for their ability to fine-tune the electronic and steric environment of a metal catalyst. This control is essential for optimizing reaction rates and selectivities in a wide range of chemical transformations.

Synthesis of 1-Phenylphospholane and its Derivatives

A common method for the synthesis of 1-phenylphospholane involves the reaction of a dihaloalkane with a primary phosphine. For chiral derivatives, a multi-step synthesis starting from a chiral precursor is typically required.

General Synthesis of 1-Phenylphospholane

A general, though not always high-yielding, laboratory-scale synthesis can be achieved through the cyclization of 1,4-dichlorobutane with phenylphosphine in the presence of a strong base.

Diagram of the Synthesis of 1-Phenylphospholane

Caption: General synthetic scheme for 1-phenylphospholane.

Experimental Protocol: Synthesis of (2R,5R)-2,5-Dimethyl-1-phenylphospholane Oxide

This protocol outlines the synthesis of a chiral phospholane oxide, which can be subsequently reduced to the desired phosphine ligand.

Materials:

-

(2R,5R)-2,5-Hexanediol

-

Methanesulfonyl chloride

-

Triethylamine

-

Phenylphosphine

-

Hydrogen peroxide (30%)

-

Toluene, Diethyl ether, Dichloromethane

-

Magnesium sulfate

Procedure:

-

Mesylation of the Diol: To a solution of (2R,5R)-2,5-hexanediol (1 eq.) and triethylamine (2.2 eq.) in toluene at 0 °C, add methanesulfonyl chloride (2.1 eq.) dropwise. Stir the mixture at room temperature for 4 hours.

-

Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the dimesylate.

-

Cyclization: To a solution of phenylphosphine (1 eq.) in liquid ammonia, add sodium metal until a blue color persists. Add the dimesylate (1 eq.) in diethyl ether and stir the reaction mixture for 12 hours.

-

Oxidation: After evaporation of ammonia, add dichloromethane and 30% hydrogen peroxide (1.1 eq.). Stir the mixture for 1 hour.

-

Purification: Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield (2R,5R)-2,5-dimethyl-1-phenylphospholane oxide.

Reduction to (2R,5R)-2,5-Dimethyl-1-phenylphospholane: The phospholane oxide can be reduced to the corresponding phosphine using a reducing agent like trichlorosilane.

Preparation of Palladium-1-Phenylphospholane Complexes

Palladium complexes of 1-phenylphospholane are commonly used as pre-catalysts in cross-coupling reactions. These can often be generated in situ or prepared as stable, isolable compounds.

Experimental Protocol: In Situ Generation of Pd(OAc)₂(1-phenylphospholane)₂

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1-Phenylphospholane

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate.

-

Add the desired amount of anhydrous, deoxygenated solvent.

-

To this suspension, add a solution of 1-phenylphospholane (typically 2-4 equivalents per palladium) in the same solvent.

-

Stir the mixture at room temperature for 15-30 minutes. The formation of the complex is often indicated by a color change. This solution can be used directly for the catalytic reaction.

Diagram of Catalyst Formation and Catalytic Cycle

Application of 1-Phenylphospholane in a Catalytic Wittig Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction